An In-Depth Technical Guide to 5-methoxy-2-phenylquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-methoxy-2-phenylquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the design of molecules that can interact with a diverse range of biological targets. Within this important class of heterocycles, 5-methoxy-2-phenylquinoline emerges as a compound of significant interest. The strategic placement of a methoxy group at the 5-position and a phenyl ring at the 2-position imparts unique physicochemical and pharmacological properties, making it a valuable building block and a potential therapeutic agent in its own right. This technical guide provides a comprehensive overview of 5-methoxy-2-phenylquinoline, detailing its molecular characteristics, synthesis, spectroscopic profile, and its burgeoning applications in the field of drug development.
Core Molecular Attributes
A thorough understanding of the fundamental molecular properties of 5-methoxy-2-phenylquinoline is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | ChemBK |
| Molecular Weight | 235.28 g/mol | ChemBK |
| IUPAC Name | 5-methoxy-2-phenylquinoline | |
| Canonical SMILES | COC1=CC=CC2=C1C=C(N=C2)C3=CC=CC=C3 | |
| InChI Key | InChI=1S/C16H13NO/c1-18-14-8-4-7-12-11-13(16(12)14)10-9-15(17-12)11/h4-11H,1H3 |
Synthesis of 5-methoxy-2-phenylquinoline: Methodologies and Mechanistic Insights
The synthesis of substituted quinolines can be achieved through several classic named reactions. For 5-methoxy-2-phenylquinoline, the Friedlander synthesis offers a direct and efficient approach. This methodology involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4]
The Friedlander Synthesis Pathway
The conceptual pathway for the synthesis of 5-methoxy-2-phenylquinoline via the Friedlander reaction is outlined below. The reaction commences with the base- or acid-catalyzed condensation of 2-amino-5-methoxybenzaldehyde with acetophenone.
Diagram: Friedlander Synthesis of 5-methoxy-2-phenylquinoline
Caption: General workflow for the Friedlander synthesis of 5-methoxy-2-phenylquinoline.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-amino-5-methoxybenzaldehyde
-
Acetophenone
-
Potassium hydroxide (or other suitable base/acid catalyst)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: Add acetophenone (1.1 equivalents) to the solution, followed by the addition of a catalytic amount of potassium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-methoxy-2-phenylquinoline.
Spectroscopic Characterization
The structural elucidation of 5-methoxy-2-phenylquinoline is confirmed through a combination of spectroscopic techniques. The expected data are as follows:
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance spectra will exhibit characteristic signals corresponding to the unique chemical environments of each nucleus in the molecule. The electronegativity of the nitrogen and oxygen atoms, as well as the anisotropic effects of the aromatic rings, will influence the chemical shifts.
-
¹H NMR: Expect signals in the aromatic region (approximately 7.0-9.0 ppm) corresponding to the protons on the quinoline and phenyl rings. A singlet corresponding to the methoxy group protons will be observed in the upfield region (around 4.0 ppm).
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¹³C NMR: The spectrum will show signals for all 16 carbon atoms. The carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 235, corresponding to the molecular weight of 5-methoxy-2-phenylquinoline.
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Fragmentation Pattern: The fragmentation of quinoline derivatives can be complex. Common fragmentation pathways may involve the loss of the methoxy group (as a methyl radical or formaldehyde) and fragmentation of the quinoline ring system.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.[7]
-
C-O Stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching of the methoxy group.
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C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Predicted Value/Information | Relevance in Drug Development |
| LogP | Expected to be in the range of 3-4 | Lipophilicity is a key factor influencing membrane permeability and absorption. An optimal logP is crucial for oral bioavailability.[8][9] |
| Solubility | Likely to have good solubility in organic solvents and poor aqueous solubility. | Solubility impacts formulation, bioavailability, and administration routes. Poor aqueous solubility can be a challenge in drug development.[10][11] |
| Lipinski's Rule of Five | Compliant | This rule provides a general guideline for the drug-likeness of a molecule for oral administration. 5-methoxy-2-phenylquinoline meets the criteria (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[9] |
Applications in Drug Discovery and Medicinal Chemistry
The 5-methoxy-2-phenylquinoline scaffold holds considerable promise in the development of novel therapeutic agents.
As an Anticancer Agent
Derivatives of 5-methoxyquinoline have been investigated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers.[12] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, making it a promising target for cancer therapy. The 5-methoxy-2-phenylquinoline core can serve as a starting point for the design of potent and selective EZH2 inhibitors.[12]
In Neuroscience
A closely related analog, 5-methoxy-2-(phenylethynyl)quinoline (MPEQ), has been evaluated as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[13] mGluR5 is implicated in various neurological and psychiatric disorders, including chronic pain and anxiety. This suggests that the 5-methoxy-2-phenylquinoline scaffold could be explored for the development of novel central nervous system (CNS) active agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-methoxy-2-phenylquinoline. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, general guidelines for handling similar aromatic amines and ethers should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-methoxy-2-phenylquinoline is a synthetically accessible and versatile heterocyclic compound with a promising profile for applications in drug discovery and medicinal chemistry. Its fundamental molecular and physicochemical properties, combined with the demonstrated biological activity of related analogs, highlight its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. Further research into the synthesis of diverse libraries based on this core structure, coupled with comprehensive pharmacological evaluation, is warranted to fully explore its therapeutic potential.
References
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ChemBK. 5-Methoxy-2-phenylquinoline. Available from: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71545, 2-Phenylquinoline. Retrieved February 5, 2026 from [Link].
- Kim, J. H., et al. (2014). Synthesis and in vivo evaluation of 5-methoxy-2-(phenylethynyl)quinoline (MPEQ) and [11C]MPEQ targeting metabotropic glutamate receptor 5 (mGluR5). Bulletin of the Korean Chemical Society, 35(8), 2305-2308.
- Wang, L., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620–7634.
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MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link].
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Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link].
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Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link].
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Mapping Ignorance. Putting the "rule of five" of drug research in context. Available from: [Link].
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MSU Chemistry. Infrared Spectroscopy. Available from: [Link].
- Alver, Ö., Parlak, C., & Şenyel, M. (2012). FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 593-601.
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National Center for Biotechnology Information (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved February 5, 2026 from [Link].
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(4), 357-372.
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